molecular formula C14H7F3N4S2 B2822369 3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 477845-23-1

3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No. B2822369
M. Wt: 352.35
InChI Key: QASVFDRZPXOVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The compound is likely to be planar due to the conjugated system of double bonds in the rings .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under the right conditions. The thiophene and pyridine rings could undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole ring could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. For example, the presence of the nitrogen atoms in the 1,2,4-triazole and pyridine rings could potentially make the compound a base .

Scientific Research Applications

Luminescent Materials

Thiophene-derivatized compounds, especially those involving lanthanide ion complexes, exhibit significant luminescence. A notable example is the luminescent complexes of thiophene-derivatized pybox with Eu(III) and Tb(III), which show high quantum yields in both solid state and solution, demonstrating potential for applications in materials science, such as in light-emitting devices (de Bettencourt-Dias et al., 2007).

Anticancer Agents

Thiophene derivatives have been investigated for their potential as anticancer agents. A sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, named BTPT, showed notable cytotoxicity against various human cancer cell lines, indicating its potential for novel anticancer drug development (Murugavel et al., 2019).

Electropolymerization and Electrochromic Properties

Thiophene-based compounds are also key in the synthesis of electroactive conjugated polymers with electrochromic properties. For instance, electropolymerization of thieno[3,2-b]thiophene derivatives leads to materials that exhibit significant color changes upon electrical stimulation, useful for applications in smart windows and displays (Shao et al., 2017).

Photovoltaic Applications

The structural modification of thiophene-based compounds can significantly influence the photophysical and electrochemical properties of Ru(II) sensitizers in dye-sensitized solar cells (DSCs), leading to improved short-circuit photocurrent (JSC) and overall efficiency (η) of the devices. This demonstrates the utility of thiophene derivatives in renewable energy applications (Chou et al., 2014).

Antimicrobial Agents

Further, thiophene derivatives, through structural innovation, have been found to possess antimicrobial activities. The synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones featuring thiophene moieties illustrates their potential as antimicrobial agents, opening avenues for the development of new antimicrobial drugs (Gomha et al., 2018).

properties

IUPAC Name

3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4S2/c15-14(16,17)7-4-9-11(18-5-7)10(8-2-1-3-22-8)12(23-9)13-19-6-20-21-13/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASVFDRZPXOVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

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